molecular formula C15H16N4 B148225 N-(1-phenylpropyl)benzotriazol-1-amine CAS No. 132195-09-6

N-(1-phenylpropyl)benzotriazol-1-amine

Cat. No.: B148225
CAS No.: 132195-09-6
M. Wt: 252.31 g/mol
InChI Key: XCQZFQZVHZIPLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylpropyl)benzotriazol-1-amine is a chemical compound with the molecular formula C15H16N4 and a molecular weight of 252.31 . . This compound is part of the benzotriazole family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

The synthesis of N-(1-phenylpropyl)benzotriazol-1-amine involves several steps. One common method includes the reaction of benzotriazole with an appropriate alkylating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

N-(1-phenylpropyl)benzotriazol-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where the benzotriazole ring is substituted with other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the benzotriazole ring .

Scientific Research Applications

N-(1-phenylpropyl)benzotriazol-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-phenylpropyl)benzotriazol-1-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context. The benzotriazole ring is known to interact with metal ions, which can influence various biochemical pathways .

Comparison with Similar Compounds

N-(1-phenylpropyl)benzotriazol-1-amine can be compared with other benzotriazole derivatives such as:

This compound is unique due to its specific alkylation pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

132195-09-6

Molecular Formula

C15H16N4

Molecular Weight

252.31 g/mol

IUPAC Name

N-(1-phenylpropyl)benzotriazol-1-amine

InChI

InChI=1S/C15H16N4/c1-2-13(12-8-4-3-5-9-12)17-19-15-11-7-6-10-14(15)16-18-19/h3-11,13,17H,2H2,1H3

InChI Key

XCQZFQZVHZIPLA-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)NN2C3=CC=CC=C3N=N2

Canonical SMILES

CCC(C1=CC=CC=C1)NN2C3=CC=CC=C3N=N2

Synonyms

alpha-EB
N-alpha-ethylbenzyl-1-aminobenzotriazole

Origin of Product

United States

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